(+/-)-MDEA solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material
Overview
Description
. It is known for its empathogenic effects, which means it can enhance feelings of empathy and emotional closeness.
Preparation Methods
Methylenedioxyethamphetamine is typically synthesized from essential oils such as safrole or piperonal . The synthesis involves several steps, including the formation of intermediate compounds. One common method involves the reaction of safrole with a halogenating agent to form a halogenated intermediate, which is then reacted with an amine to produce methylenedioxyethamphetamine . The reaction conditions often require the use of strong acids or bases, as well as controlled temperatures to ensure the desired product is obtained .
In industrial production, the synthesis of methylenedioxyethamphetamine may involve more advanced techniques and equipment to ensure high purity and yield. This can include the use of automated reactors, precise temperature control, and advanced purification methods such as chromatography .
Chemical Reactions Analysis
Scientific Research Applications
. Its empathogenic effects can help patients open up and engage more deeply in therapeutic sessions. Additionally, methylenedioxyethamphetamine has been investigated for its effects on social behavior and emotional processing .
In the field of chemistry, methylenedioxyethamphetamine is used as a reference compound in analytical studies to develop and validate methods for detecting and quantifying similar substances . It is also used in pharmacological research to study the mechanisms of action of psychoactive drugs and their effects on neurotransmitter systems .
Mechanism of Action
Methylenedioxyethamphetamine exerts its effects by acting as a releasing agent for serotonin, norepinephrine, and dopamine . It enters neurons via monoamine transporters and inhibits the vesicular monoamine transporter, leading to increased concentrations of these neurotransmitters in the cytoplasm . This results in the release of serotonin, norepinephrine, and dopamine into the synaptic cleft, enhancing their signaling and producing the characteristic empathogenic and stimulant effects .
Methylenedioxyethamphetamine also acts as a weak agonist at serotonin receptors, particularly the 5-HT1 and 5-HT2 receptors . This contributes to its mood-altering effects and may play a role in its potential therapeutic applications .
Comparison with Similar Compounds
Methylenedioxyethamphetamine is often compared to methylenedioxymethamphetamine (ecstasy) due to their structural similarities and related pharmacological effects . methylenedioxyethamphetamine is generally considered to have milder and shorter-lasting effects compared to methylenedioxymethamphetamine . Other similar compounds include methylenedioxyamphetamine and methylenedioxypropylamphetamine, which also belong to the substituted amphetamine class and share similar empathogenic properties .
Methylenedioxymethamphetamine: Known for its strong empathogenic and stimulant effects, commonly used recreationally.
Methylenedioxyamphetamine: A metabolite of methylenedioxymethamphetamine with similar but less potent effects.
Methylenedioxypropylamphetamine: Another analog with empathogenic properties, but with a different duration and intensity of effects.
Methylenedioxyethamphetamine’s unique chemical structure and pharmacological profile make it a compound of interest for both scientific research and potential therapeutic applications .
Properties
CAS No. |
14089-52-2 |
---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-ethylpropan-2-amine |
InChI |
InChI=1S/C12H17NO2/c1-3-13-9(2)6-10-4-5-11-12(7-10)15-8-14-11/h4-5,7,9,13H,3,6,8H2,1-2H3 |
InChI Key |
PVXVWWANJIWJOO-UHFFFAOYSA-N |
SMILES |
CCNC(C)CC1=CC2=C(C=C1)OCO2 |
Canonical SMILES |
CCNC(C)CC1=CC2=C(C=C1)OCO2 |
Key on ui other cas no. |
82801-81-8 |
Pictograms |
Irritant |
Related CAS |
82801-81-8 (Parent) 14089-52-2 (parent) 74341-78-9 (hydrochloride) |
Synonyms |
(+--)-N-ethyl-alpha-methyl-3,4-(methylenedioxy)phenethylamine (R)-3,4-methylenedioxyethylamphetamine (R)-isomer of 3,4-methylenedioxyethamphetamine (R)-methylenedioxyethylamphetamine (R,S)-N-ethyl-3,4-methylenedioxyamphetamine (S)-3,4-methylenedioxyethylamphetamine (S)-isomer of 3,4-methylenedioxyethamphetamine (S)-methylenedioxyethylamphetamine 1,3-benzodioxole-5-ethanamine, N-ethyl-alpha-methyl- 1,3-benzodioxole-5-ethanamine, N-ethyl-alpha-methyl-, hydrochloride (1:1) 3,4-methylenedioxyethamphetamine 3,4-methylenedioxyethylamphetamine 3,4-methylenedioxyethylamphetamine hydrochloride D-3,4-methylenedioxyethylamphetamine EVE (amphetamine) HCl of 3,4-methylenedioxyethamphetamine MDE (-)- MDE hydrochloride MDE, (+)- MDEA MDEA hydrochloride methylenedioxyethamphetamine methylenedioxyethamphetamine hydrochloride N-ethyl-3,4-methylenedioxyamphetamine N-ethyl-MDA N-MDE |
Origin of Product |
United States |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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